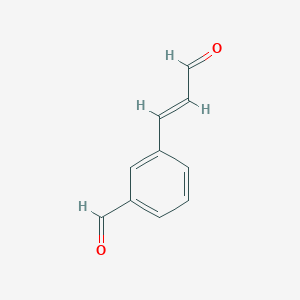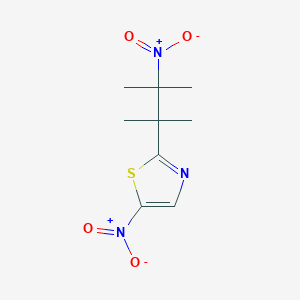
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its nitro groups and its branched alkyl substituent, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Nitro Groups: Nitration reactions using concentrated nitric acid and sulfuric acid can introduce nitro groups into the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole would depend on its specific interactions with biological molecules or chemical targets. Generally, nitro compounds can act as electron acceptors or donors, and thiazoles can interact with enzymes or receptors through their heterocyclic ring system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitrothiazole: A simpler thiazole with a single methyl group and a nitro group.
2,4-Dinitrothiazole: A thiazole with two nitro groups.
2-(2,3-Dimethylbutan-2-yl)-5-nitro-1,3-thiazole: Similar structure but without the additional nitro group on the alkyl chain.
Uniqueness
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is unique due to its specific combination of nitro groups and branched alkyl substituent, which may impart distinct chemical reactivity and biological activity compared to other thiazoles.
Eigenschaften
CAS-Nummer |
189080-79-3 |
|---|---|
Molekularformel |
C9H13N3O4S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-(2,3-dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H13N3O4S/c1-8(2,9(3,4)12(15)16)7-10-5-6(17-7)11(13)14/h5H,1-4H3 |
InChI-Schlüssel |
SKLRLNYNYNBRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=C(S1)[N+](=O)[O-])C(C)(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
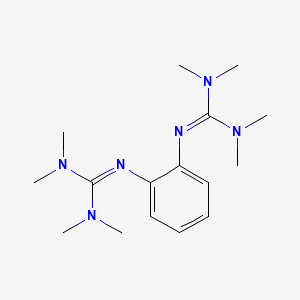
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
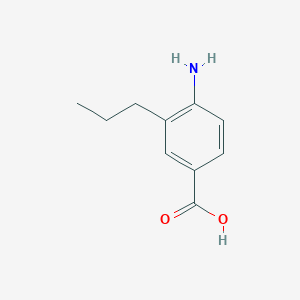
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)


![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
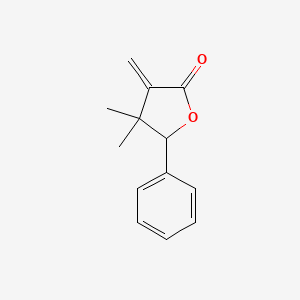
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
